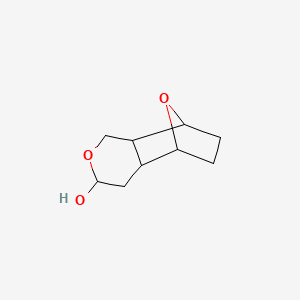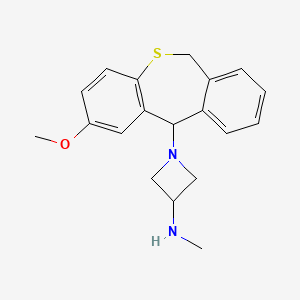
2,2-Dimethyl-1,5,2-oxathiasilepan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1,5,2-oxathiasilepan-7-one is an organosilicon compound with the molecular formula C₆H₁₂O₂SSi It is a heterocyclic compound containing silicon, sulfur, and oxygen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1,5,2-oxathiasilepan-7-one typically involves the reaction of silacyclohexane derivatives with sulfur-containing reagents. One common method includes the cyclization of 2,2-dimethyl-1,5,2-oxathiasilepane with sulfur monochloride (S₂Cl₂) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethyl-1,5,2-oxathiasilepan-7-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of silacyclohexane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon or sulfur atoms, using reagents like alkyl halides or amines, to produce various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, amines
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Silacyclohexane derivatives
Substitution: Substituted this compound derivatives
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1,5,2-oxathiasilepan-7-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-1,5,2-oxathiasilepan-7-one involves its interaction with specific molecular targets and pathways. The compound’s unique ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The presence of silicon and sulfur atoms within the ring can influence the compound’s reactivity and binding affinity, leading to various biological effects.
Comparación Con Compuestos Similares
- 2,2-Dimethyl-1-oxa-2-sila-5-thiacycloheptanone-7
- 1-Oxa-5-thia-2-silacycloheptan-7-one,2,2-dimethyl
- 6,6-Dimethyl-3-thia-6-sila-6-hexanolide
Comparison: 2,2-Dimethyl-1,5,2-oxathiasilepan-7-one is unique due to its specific ring structure and the presence of both silicon and sulfur atoms This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds
Propiedades
Número CAS |
66886-62-2 |
|---|---|
Fórmula molecular |
C6H12O2SSi |
Peso molecular |
176.31 g/mol |
Nombre IUPAC |
2,2-dimethyl-1,5,2-oxathiasilepan-7-one |
InChI |
InChI=1S/C6H12O2SSi/c1-10(2)4-3-9-5-6(7)8-10/h3-5H2,1-2H3 |
Clave InChI |
IVNVABAXODTUNU-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(CCSCC(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


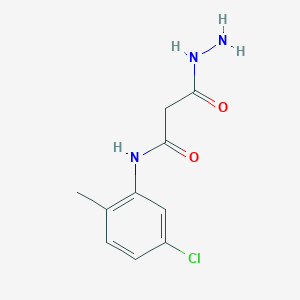

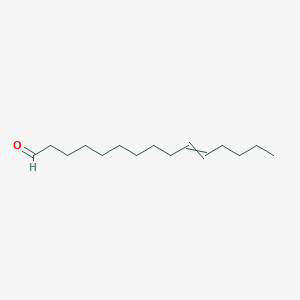
![2-amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol](/img/structure/B14458665.png)
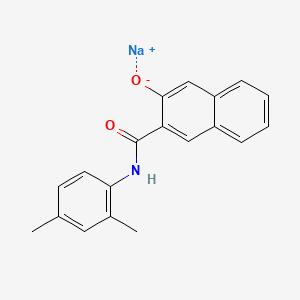
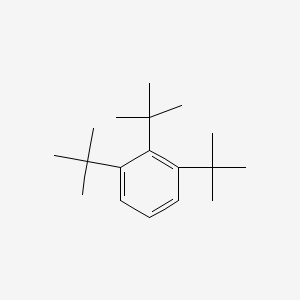
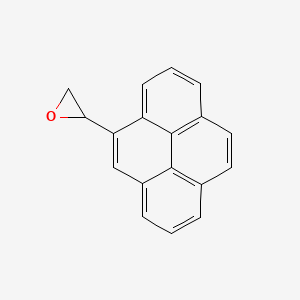
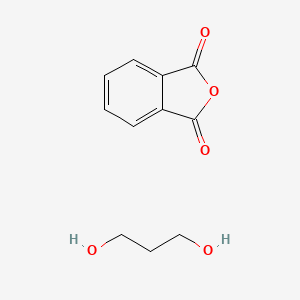
![Dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B14458718.png)
![1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea](/img/structure/B14458726.png)

